molecular formula C8H12N2 B1627446 2-Isopropyl-6-methylpyrazine CAS No. 24541-74-0

2-Isopropyl-6-methylpyrazine

Cat. No.: B1627446
CAS No.: 24541-74-0
M. Wt: 136.19 g/mol
InChI Key: QSLRSJBWLFFNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-methylpyrazine is a pyrazine derivative characterized by an isopropyl group at the 2-position and a methyl group at the 6-position of the pyrazine ring. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. This compound has been identified in fungal extracts, such as those derived from Penicillium citrinum, where it exhibits anti-inflammatory activity . Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, and substitutions at specific positions significantly influence their physicochemical and biological properties.

Properties

CAS No.

24541-74-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-6-propan-2-ylpyrazine

InChI

InChI=1S/C8H12N2/c1-6(2)8-5-9-4-7(3)10-8/h4-6H,1-3H3

InChI Key

QSLRSJBWLFFNIS-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)C(C)C

Canonical SMILES

CC1=CN=CC(=N1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The structural variations among pyrazine derivatives primarily involve substituent type (alkyl, alkenyl, alkoxy) and position. Below is a comparison of 2-Isopropyl-6-methylpyrazine with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
This compound 2-isopropyl, 6-methyl C₈H₁₂N₂ 136.20 Bulky isopropyl group enhances lipophilicity
2-Ethyl-6-methylpyrazine 2-ethyl, 6-methyl C₇H₁₀N₂ 122.17 Smaller alkyl chain reduces steric hindrance
2-Ethenyl-6-methylpyrazine 2-ethenyl (vinyl), 6-methyl C₇H₈N₂ 120.15 Alkenyl group introduces π-bond reactivity
2-Methoxy-3-isobutylpyrazine 3-isobutyl, 2-methoxy C₉H₁₄N₂O 166.22 Methoxy group increases polarity
2-Methyl-6-(2-propenyl)pyrazine 6-allyl, 2-methyl C₈H₁₀N₂ 134.18 Allyl substituent enables conjugation

Key Observations :

  • Bulkiness : The isopropyl group in this compound contributes to higher steric hindrance compared to ethyl or methyl groups.
  • Polarity : Methoxy-substituted derivatives (e.g., 2-Methoxy-3-isobutylpyrazine) exhibit increased polarity due to the oxygen atom .
  • Reactivity : Alkenyl groups (e.g., ethenyl, allyl) introduce sites for electrophilic or radical reactions .

Physicochemical Properties Comparison

Substituents critically influence properties such as solubility, lipophilicity (logP), and volatility:

Compound Name logP (Predicted) Water Solubility (mg/L) Volatility Key Data Sources
This compound ~2.1 (estimated) Low (hydrophobic) Moderate Computational models
2-Ethyl-6-methylpyrazine ~1.8 Moderate High Experimental data
2-Methoxy-3-isobutylpyrazine 1.5 (Crippen method) 1.2 (log10ws) Low Crippen/McGowan models
2-Ethenyl-6-methylpyrazine ~1.3 High High Safety data sheets

Notes:

  • Lipophilicity : Bulkier substituents (e.g., isopropyl) increase logP, enhancing membrane permeability but reducing water solubility.
  • Volatility : Methyl and ethyl derivatives are more volatile than methoxy-substituted analogs, impacting their use in flavor or fragrance applications.

Mechanistic Insights :

  • The anti-inflammatory activity of this compound may stem from its ability to modulate signaling pathways (e.g., NF-κB) due to its balanced lipophilicity and steric profile .
  • Methoxy-substituted pyrazines are often used in flavoring due to their low odor thresholds and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.